molecular formula C22H27FN2O4S B11448816 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11448816
M. Wt: 434.5 g/mol
InChI Key: ZDFPXHBVRDFAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, multiple methoxy groups, and a fluorophenoxy moiety.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves several steps, typically starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield carboxylic acids, while reduction with hydrogen gas would produce alcohols or amines.

Scientific Research Applications

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE include:

The uniqueness of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27FN2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C22H27FN2O4S/c1-26-11-9-24-22(30)25-10-8-15-12-20(27-2)21(28-3)13-18(15)19(25)14-29-17-6-4-16(23)5-7-17/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,24,30)

InChI Key

ZDFPXHBVRDFAJX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.